2,5-Diazabicyclo[4.1.0]heptane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-diazabicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-2-7-5-3-4(5)6-1/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFKWIFQISXKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5 Diazabicyclo 4.1.0 Heptane and Its Derivatives
Cyclopropanation-Based Strategies
The formation of the three-membered ring onto a pre-existing six-membered nitrogen-containing heterocycle is a key approach to synthesizing the 2,5-diazabicyclo[4.1.0]heptane scaffold.
Simmons-Smith Reaction on Dihydropyrazines and Related Precursors
A significant and widely utilized method for the synthesis of 2,5-diazabicyclo[4.1.0]heptanes involves the Simmons-Smith reaction. lookchem.comwikipedia.org This reaction creates a cyclopropane (B1198618) ring by reacting an alkene with an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple or diethylzinc (B1219324). lookchem.comwikipedia.org The Simmons-Smith reaction is valued for its stereospecificity, meaning the configuration of the starting alkene is preserved in the cyclopropane product. wikipedia.org
In the context of synthesizing this compound, the key step is the cyclopropanation of a 1,2,3,4-tetrahydropyrazine derivative. lookchem.com A notable synthesis starts from 2-ketopiperazine, which is first protected to form a diprotected intermediate. lookchem.com Subsequent steps yield a 1,2,3,4-tetrahydropyrazine, which then undergoes the Simmons-Smith cyclopropanation using diethylzinc and diiodomethane to afford the desired differentially protected this compound. lookchem.com This method has been successfully applied to produce racemic products. lookchem.com
The diastereoselective synthesis of cyclopropane-containing analogs, specifically 2,5-diaza-bicyclo[4.1.0]heptanes, has also been demonstrated through the application of the classic Simmons-Smith reaction on enantiomerically enriched dihydro-2H-pyrazines. researchgate.net This approach allows for the preparation of new, enantiomerically enriched 3-substituted this compound cores with high diastereomeric purity. researchgate.net
Modifications to the standard Simmons-Smith conditions, such as the Furukawa modification which uses diethylzinc in place of the zinc-copper couple, have also been employed and can increase the reactivity of the system. wikipedia.orgmdpi.com
Table 1: Simmons-Smith Reaction Conditions for this compound Synthesis
| Precursor | Reagents | Product | Yield | Reference |
| Protected 1,2,3,4-tetrahydropyrazine | Diethylzinc, Diiodomethane | Differentially protected this compound | 70% | lookchem.com |
| Enantiomerically enriched dihydro-2H-pyrazines | Simmons-Smith reagent | Enantiomerically enriched 3-substituted this compound | High diastereomeric purity | researchgate.net |
Metal-Catalyzed Cyclopropanation utilizing Diazo Compounds
Metal-catalyzed cyclopropanation reactions using diazo compounds offer another avenue to cyclopropane-containing structures. wikipedia.org These reactions typically involve a transition metal catalyst, such as a rhodium carboxylate complex, which reacts with a diazo compound to form a metal carbene intermediate. wikipedia.org This intermediate then reacts with an alkene to produce the cyclopropane ring. wikipedia.org While this is a general and powerful method for cyclopropane formation, its specific application to the synthesis of this compound from dihydropyrazine (B8608421) precursors is a potential strategy. The broad scope of olefins that can be cyclopropanated using this method suggests its applicability. wikipedia.org
Recently, molybdenum-catalyzed deoxygenative cyclopropanation has emerged as a safer alternative to using potentially explosive diazo compounds. nih.gov This method utilizes readily available and stable 1,2-dicarbonyl compounds as carbene equivalents. nih.gov
Ring-Closure and Cascade Reaction Approaches
Alternative synthetic strategies involve the formation of the bicyclic system through intramolecular ring closures and tandem reaction sequences.
Intramolecular Aminolysis and Lactamization Pathways
The synthesis of bridged lactams, which can be precursors or analogs of the this compound system, can be achieved through intramolecular aminolysis. For instance, functionalized (2S,4R)-4-aminoproline methyl esters can undergo a base-catalyzed epimerization at the 2-position, followed by an intramolecular aminolysis of the resulting (2R)-epimer to form bridged lactam intermediates of the (1R,4R)-2,5-diazabicyclo[2.2.1]heptane system. researchgate.net While this example leads to a different bicyclic system, the principle of intramolecular aminolysis of a suitably functionalized piperidine (B6355638) or pyrazine (B50134) precursor could potentially be adapted for the synthesis of the this compound core.
Multi-Component and Tandem Cyclization Protocols
Multi-component and tandem reactions offer efficient pathways to complex molecular architectures from simple starting materials in a single pot. nih.gov For example, an acid-catalyzed multicomponent tandem double cyclization has been developed to synthesize polyfunctional 4,9-dihydropyrrolo[2,1-b]quinazolines. nih.gov This process involves an imine formation/cyclization/Michael addition/Henry cyclization cascade. nih.gov While not directly yielding the this compound skeleton, such tandem strategies highlight the potential for designing one-pot syntheses for this target molecule from appropriately chosen precursors.
Tandem reactions involving ring-closing metathesis followed by isomerization and cyclopropanation have also been reported for the construction of azabicyclic compounds. researchgate.net
Synthesis from 2-Ketopiperazine and Subsequent Transformations
As mentioned previously, 2-ketopiperazine is a versatile starting material for the synthesis of this compound. lookchem.com The synthesis begins with the protection of the nitrogen atoms of 2-ketopiperazine. lookchem.com For instance, reaction with Fmoc-O-succinimide and potassium carbonate can furnish Fmoc-2-ketopiperazine, which can then be further protected with a Boc group. lookchem.com Subsequent chemical transformations, including an elimination step to form a 1,2,3,4-tetrahydropyrazine intermediate, set the stage for the key cyclopropanation reaction. lookchem.com This multi-step sequence starting from a readily available piperazine (B1678402) derivative provides a reliable route to the desired bicyclic system. lookchem.comresearchgate.net
Stereoselective and Asymmetric Synthesis of this compound
The ability to control the three-dimensional arrangement of atoms in the this compound core is paramount for investigating its structure-activity relationships. To this end, various stereoselective and asymmetric synthetic strategies have been developed.
Utilization of Chiral Pool Starting Materials in Enantiopure Synthesis
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. researchgate.net In the context of this compound synthesis, α-amino acids have proven to be valuable chiral precursors. researchgate.net
One notable approach begins with the synthesis of highly substituted chiral 2-oxopiperazines from α-amino acids. researchgate.net These 2-oxopiperazines can then be selectively reduced to either piperazines or tetrahydropyrazines by carefully controlling the reaction conditions with a reducing agent like lithium aluminum hydride (LiAlH4). The resulting enantiomerically enriched dihydro-2H-pyrazines serve as key intermediates for the subsequent diastereoselective cyclopropanation to yield the desired this compound core. researchgate.net This strategy allows the stereochemistry of the final bicyclic product to be dictated by the configuration of the starting α-amino acid.
| Starting Material | Key Intermediate | Final Product Stereochemistry |
| α-Amino Acids | Enantiomerically enriched dihydro-2H-pyrazines | Dependent on the starting amino acid configuration |
Diastereoselective Cyclopropanation Methods
Diastereoselective cyclopropanation is a powerful tool for introducing the cyclopropane ring with a defined stereochemistry relative to existing stereocenters in the molecule. The Simmons-Smith reaction is a classic and effective method for this transformation. researchgate.netresearchgate.net
In the synthesis of 3-substituted this compound cores, the Simmons-Smith cyclopropanation of enantiomerically enriched dehydropiperazines has been shown to be highly stereoselective. researchgate.netresearchgate.net This reaction typically proceeds with high diastereomeric purity, affording the anti-configuration as determined by NMR analysis. researchgate.net The reaction involves the use of diethylzinc and diiodomethane to generate the active zinc-carbenoid species that adds to the double bond of the dehydropiperazine.
A general route to differentially N,N'-disubstituted and N-monosubstituted 2,5-diazabicyclo[4.1.0]heptanes starts from 2-ketopiperazine. researchgate.net The key step is the Simmons-Smith reaction on a 1,2,3,4-tetrahydropyrazine intermediate. researchgate.netlookchem.com This approach has been successfully applied to the synthesis of an analog of the fluoroquinolone antibacterial ciprofloxacin (B1669076), demonstrating the utility of this methodology in medicinal chemistry. researchgate.net
| Cyclopropanation Method | Substrate | Key Reagents | Stereochemical Outcome |
| Simmons-Smith | Enantiomerically enriched dehydropiperazines | Diethylzinc, Diiodomethane | High diastereoselectivity, anti-configuration |
| Simmons-Smith | 1,2,3,4-Tetrahydropyrazines | Diethylzinc, Diiodomethane | Formation of the bicyclic core |
Development of Enantioselective Routes to the Bicyclic Core
While diastereoselective methods are valuable, the development of direct enantioselective routes to the this compound core is a significant goal. This would allow for the synthesis of specific enantiomers without relying on chiral starting materials.
One proposed strategy involves an enantioselective cyclopropanation. lookchem.com Although a racemic cyclopropanation was used in the synthesis of a ciprofloxacin analogue, it was noted that the development of an asymmetric version would be beneficial. lookchem.com This is because different enantiomers of quinolone drugs containing a chiral heterocycle often exhibit different biological activities. lookchem.com
Another approach involves the photolysis of pyrazoline derivatives. The photolysis of an ethereal solution of pyrazolines using a high-pressure mercury arc lamp has been shown to lead to the exclusive formation of bicyclo-cyclopropanes. academie-sciences.fr Furthermore, ultrasound irradiation of pyrazolines in ethanol (B145695) has also been demonstrated to afford gem-dimethylcyclopropanes, suggesting a concerted mechanism with high stereoselectivity. academie-sciences.fracademie-sciences.fr The use of ultrasound offers a convenient and efficient method for this transformation. academie-sciences.fracademie-sciences.fr
| Enantioselective Strategy | Key Transformation | Potential Advantages |
| Enantioselective Cyclopropanation | Asymmetric addition of a carbene to a tetrahydropyrazine | Direct access to enantiomerically pure products |
| Photolysis/Sonolysis of Pyrazolines | Stereoselective nitrogen extrusion | High stereoselectivity, mild reaction conditions |
Structural Elucidation and Conformational Analysis of 2,5 Diazabicyclo 4.1.0 Heptane Systems
X-ray Crystallographic Analysis for Absolute Configuration and Solid-State Conformation
X-ray crystallography has been instrumental in providing definitive insights into the solid-state conformation of 2,5-diazabicyclo[4.1.0]heptane derivatives. Analysis of a ciprofloxacin (B1669076) analogue incorporating this bicyclic system revealed that the piperazine (B1678402) ring is distorted. researchgate.net In a specific derivative, compound 17 , the this compound ring was found to adopt a twist-like conformation. lookchem.com
This distortion is further characterized by the cyclopropane (B1198618) ring's geometry, where the exocyclic C–C bond proximal to a quaternary nitrogen is shortened (1.46 Å) compared to the other exocyclic and endocyclic bonds (1.50 Å). lookchem.com The single-crystal X-ray diffraction analysis of another derivative, 4c , confirmed its structure, highlighting the utility of this technique in unambiguous structural assignment. researchgate.net Similarly, the crystal structure of compound 4a was also determined, providing further examples of the solid-state arrangement of this heterocyclic system. researchgate.net These crystallographic studies are crucial for understanding the precise spatial arrangement of substituents attached to the core, which in turn influences molecular interactions.
Table 1: Selected X-ray Crystallographic Data for a this compound Derivative (Compound 17)
| Parameter | Value |
|---|---|
| Ring Conformation | Twist-like |
| Exocyclic C-C Bond (proximal to N) | 1.46 Å |
| Other Exocyclic/Endocyclic C-C Bonds | 1.50 Å |
Data sourced from an analysis of compound 17. lookchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization of Stereochemistry and Dynamics
NMR spectroscopy is a powerful tool for elucidating the stereochemistry and conformational dynamics of this compound systems in solution. ¹H and ¹³C NMR have been routinely used to characterize the structures of newly synthesized derivatives. researchgate.netacademie-sciences.fr
The relative anti-configuration of substituents in enantiomerically enriched 3-substituted this compound cores has been successfully assigned through NMR analysis. researchgate.net This demonstrates the capability of NMR to define the relative stereochemistry of these bicyclic compounds. Furthermore, analysis of the ¹H NMR spectrum of the parent system indicated that it exists as a mixture of interconverting enantiomeric half-chair conformers. researchgate.net For derivatives like 2,4-diazabicyclo[4.1.0]heptanes, the ¹H-NMR spectra show characteristic AB pattern peaks for the bridgehead protons, which aids in confirming the bicyclic structure. mdpi.com
Table 2: Representative ¹H NMR Data for a 3-Phenyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione Derivative (4a)
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| 6-H | 2.16 | s |
| Harom, NH | 6.76–7.26 | m |
Data obtained in CDCl₃ at 300 MHz. academie-sciences.fr
Conformational Analysis of the Bicyclo[4.1.0]heptane Ring System
The fusion of the cyclopropane and piperazine rings imposes significant conformational constraints on the this compound system, leading to distinct dynamic behaviors.
Interconversion Dynamics of Half-Chair Conformers
The parent this compound system has been shown by ¹H NMR analysis to exist as a mixture of rapidly interconverting enantiomeric half-chair conformers. researchgate.net This dynamic equilibrium is a key feature of the conformational landscape of this bicyclic system. The energy barrier for this interconversion and the specific populations of each conformer can be influenced by the nature and position of substituents on the ring. The study of analogous systems, such as 7,7-dichloro-2,5-dioxabicyclo[4.1.0]heptane, has also identified a half-chair conformation as the preferred arrangement, determined from vicinal coupling constants in NMR spectra. deepdyve.com
Influence of Fused Cyclopropane on the Piperazine Ring Conformation
The fused cyclopropane ring significantly impacts the conformation of the six-membered piperazine ring. X-ray crystallographic data shows that the fusion results in a distorted piperazine ring, deviating from the typical chair conformation observed in simple piperazines. researchgate.net This distortion is a direct consequence of the geometric constraints imposed by the three-membered ring. The presence of the cyclopropane ring also imparts electron-withdrawing character, which lowers the basicity of the nitrogen atoms in the piperazine ring. researchgate.net The pKa of N-Cbz-monoprotected this compound was determined to be 6.74, which is 1.3 pKa units lower than the corresponding piperazine derivative. researchgate.net
Spectroscopic and Stereochemical Assignment Methodologies
A combination of spectroscopic techniques is essential for the unambiguous assignment of structure and stereochemistry in this compound systems. The synthesis of new derivatives is typically followed by characterization using Infrared (IR) spectroscopy, ¹H NMR, ¹³C NMR, and mass spectrometry (MS). researchgate.net
For stereochemical assignments, NMR is particularly crucial. The stereoselective synthesis of derivatives, such as the Simmons-Smith cyclopropanation of dehydropiperazines, yields products with a high diastereomeric purity, and the relative anti-configuration is assigned by NMR analysis. researchgate.net In more complex systems, advanced 2D NMR techniques like NOESY can be employed to determine the proximity of different groups, which was used to elucidate the stereochemistry of fused 4-oxo-1,3-diazabicyclo[4.1.0]heptane-6-carboxylates. uminho.pt The final and most definitive confirmation of both the constitution and the absolute and relative stereochemistry in the solid state is provided by single-crystal X-ray crystallography. researchgate.netlookchem.com
Reactivity and Functional Group Transformations of 2,5 Diazabicyclo 4.1.0 Heptane
N-Substitution Reactions and Regioselectivity on the Diazabicyclo[4.1.0]heptane Core
The nitrogen atoms within the 2,5-diazabicyclo[4.1.0]heptane core are amenable to substitution reactions, allowing for the introduction of various functional groups. The regioselectivity of these reactions is a key consideration in the synthesis of specifically substituted derivatives.
Differentially N,N'-disubstituted and N-monosubstituted versions of this compound can be synthesized. researchgate.net The synthesis often starts from 2-ketopiperazine, which can be selectively protected to control the subsequent substitution patterns. lookchem.com For instance, a mono-protected intermediate allows for substitution at one nitrogen, followed by deprotection and substitution at the second nitrogen, leading to differentially disubstituted products. lookchem.com The choice of protecting groups and reaction conditions is crucial for achieving the desired regioselectivity.
| Starting Material | Reagents | Product | Key Feature |
|---|---|---|---|
| 2-Ketopiperazine | Fmoc-OSu, K2CO3; then Boc2O, LHMDS | Differentially protected this compound | Allows for sequential and regioselective N-substitution. lookchem.com |
| 2-Ketopiperazine | Benzyl chloroformate, K2CO3; then Boc2O, Et3N, DMAP | Cbz- and Boc-protected intermediate | Enables differential functionalization of the two nitrogen atoms. lookchem.com |
Ring-Opening Reactions and Derivative Synthesis
The strained cyclopropane (B1198618) ring in this compound can undergo ring-opening reactions, providing a pathway to a diverse range of derivatives. These reactions can be initiated by various reagents and conditions, leading to the formation of functionalized piperazines and other heterocyclic systems.
For example, treatment of a related 7-azabicyclo[4.1.0]heptane with magnesium bromide resulted in a stereoselective ring opening to yield a chiral piperidine (B6355638) derivative. arkat-usa.org While this is not the exact diaza-analogue, it demonstrates the potential for nucleophilic attack to induce ring-opening of the cyclopropane moiety. The regioselectivity of the ring opening is influenced by electronic and steric factors. In some cases, the attack occurs at the carbon atom distal to an electron-withdrawing group. ucla.edu
The reductive opening of a cyclopropane ring within a nickel(II) coordination sphere has also been demonstrated as a method to generate functionalized derivatives, including those containing double bonds. beilstein-journals.org Such strategies could potentially be applied to this compound to create novel unsaturated piperazine (B1678402) analogues.
Functionalization Strategies for the Cyclopropane Moiety
Direct functionalization of the cyclopropane ring itself, without ring-opening, offers another avenue for creating novel derivatives. The Simmons-Smith reaction, using diethylzinc (B1219324) and diiodomethane (B129776), is a key method for the formation of the cyclopropane ring in the synthesis of the this compound core from a 1,2,3,4-tetrahydropyrazine precursor. researchgate.netlookchem.com
Further functionalization of the cyclopropane ring post-synthesis is less commonly reported but could be envisioned through methods such as Corey-Chaykovsky reactions on related systems to introduce substituents onto the three-membered ring. researchgate.net The inherent strain and electronic nature of the cyclopropane ring can influence the feasibility and outcome of such reactions.
Palladium-Catalyzed Cross-Coupling and Other Metal-Mediated Transformations at the Bicyclic Core
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have been successfully employed to attach the this compound core to other molecules. researchgate.netlookchem.comacs.org This has proven to be a valuable method for synthesizing analogues of known biologically active compounds.
For instance, an analogue of the antibacterial agent ciprofloxacin (B1669076) was synthesized by coupling the this compound moiety to the fluoroquinolone core via a palladium-catalyzed Buchwald-Hartwig reaction. researchgate.netlookchem.com The reaction conditions, including the choice of ligand and base, are critical for achieving good yields. acs.org In one study, the use of a specific ligand (L6) and cesium carbonate as the base in DMF was found to be most efficient for the C-N cross-coupling. acs.org
| Reactants | Catalyst System | Product | Significance |
|---|---|---|---|
| This compound and an aryl bromide | Pd-based catalyst with L6 ligand and Cs2CO3 base | N-arylated this compound derivative | Demonstrates efficient C-N bond formation. acs.org |
| Mono-protected this compound and 7-chloroquinolone carboxylic acid | Palladium catalyst | Ciprofloxacin analogue | Highlights the utility of the bicyclic core as a piperazine surrogate in medicinal chemistry. researchgate.netlookchem.com |
Other metal-mediated transformations can also be envisioned. For example, rhodium-catalyzed ring expansion of cyclopropanes has been shown to produce seven-membered rings, suggesting that under specific catalytic conditions, the this compound system could potentially be rearranged to form larger heterocyclic structures. nih.gov
Comparative Reactivity Studies with Monocyclic and Acyclic Piperazine Analogues
The fusion of the cyclopropane ring significantly alters the physicochemical properties of the piperazine core in this compound compared to its monocyclic counterpart.
One of the most notable differences is the basicity of the nitrogen atoms. The pKa of the conjugate acid of N-Cbz-monoprotected this compound was found to be 6.74, which is 1.3 pKa units lower than the corresponding N-Cbz-monoprotected piperazine. researchgate.netlookchem.com This decreased basicity is attributed to the electron-withdrawing nature of the adjacent cyclopropane ring. researchgate.netlookchem.com This property can have significant implications for the pharmacokinetic profile of drug candidates incorporating this scaffold.
X-ray crystallographic analysis of a ciprofloxacin analogue containing the this compound core revealed a distorted piperazine ring. researchgate.netlookchem.com This conformational constraint, imposed by the fused cyclopropane, distinguishes it from the more flexible standard piperazine ring and can influence its binding to biological targets. The altered structural and electronic properties of 2,5-diazabicyclo[4.1.0]heptanes are expected to lead to different biological activity profiles when used as piperazine surrogates. researchgate.netlookchem.com
Theoretical and Computational Investigations of 2,5 Diazabicyclo 4.1.0 Heptane
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations have been instrumental in elucidating the electronic structure and bonding characteristics of diazabicyclo[4.1.0]heptane systems and their derivatives. While comprehensive studies on the parent 2,5-diazabicyclo[4.1.0]heptane are not extensively documented in dedicated publications, research on closely related analogs provides significant understanding.
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
The conformational flexibility of the this compound system is a critical determinant of its interaction with biological targets and its reactivity. Molecular mechanics and dynamics simulations are powerful tools to explore the potential energy surface and identify stable conformers.
Analysis of the 1H NMR spectrum of a substituted this compound has shown that the bicyclic system exists as a mixture of interconverting enantiomeric half-chair conformers. researchgate.net Furthermore, X-ray crystallographic analysis of a ciprofloxacin (B1669076) analogue incorporating the this compound core revealed a twist-like conformation for the bicyclic system. researchgate.netlookchem.com
Prediction of Reactivity Profiles and Reaction Mechanisms
Computational methods are increasingly used to predict the reactivity of molecules and to elucidate reaction mechanisms. For the this compound system, computational insights can guide its synthetic derivatization and application.
The electron-withdrawing nature of the cyclopropane (B1198618) ring, as established by both experimental and computational data, suggests that the nitrogen atoms in the this compound scaffold are less nucleophilic than those in a simple piperazine (B1678402) ring. This has implications for its reactivity in, for example, nucleophilic substitution reactions.
A notable application of this scaffold is in palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. A ciprofloxacin analogue was synthesized by coupling a this compound derivative to a fluoroquinolone core, demonstrating the viability of this system in modern synthetic methodologies. researchgate.netlookchem.com
Furthermore, the formation of a related 2,4-diazabicyclo[4.1.0]heptane derivative through the reaction of 5-halogenouracil with active methylene (B1212753) compounds has been proposed to proceed via an initial nucleophilic attack at the 6-position, followed by intramolecular cyclization. This suggests a potential pathway for the construction of such fused systems.
DFT calculations on the ring-opening of the related bicyclo[4.1.0]hept-7-ylidene have shown a significant activation energy, which could have implications for the stability and reactivity of the this compound system under certain conditions. metu.edu.tr
Computational Analysis of Basicity and Acidity Perturbations in Substituted Systems (e.g., pKa)
One of the most significant and well-documented computational and experimental findings for the this compound system is the perturbation of the basicity of its nitrogen atoms.
The pKa of the conjugate acid of N-Cbz-monoprotected this compound has been experimentally determined to be 6.74 ± 0.05. researchgate.netescholarship.org This is approximately 1.3 pKa units lower than the corresponding N-Cbz-monoprotected piperazine compound, which has a pKa of 8.09 ± 0.02. researchgate.netlookchem.comescholarship.org This significant decrease in basicity is attributed to the electron-withdrawing character of the fused cyclopropane ring. researchgate.netlookchem.com
Computational predictions support these experimental findings. For instance, the predicted pKa for tert-Butyl this compound-2-carboxylate is 9.54 ± 0.20. lookchem.com This ability to modulate the pKa of the piperazine core by fusion with a cyclopropane ring is a key feature that makes the this compound scaffold an interesting surrogate for piperazine in medicinal chemistry, as it can lead to altered pharmacokinetic and pharmacodynamic properties.
The following table summarizes the experimental and predicted pKa values for some this compound derivatives and related compounds.
| Compound Name | pKa (Conjugate Acid) | Method |
| N-Cbz-monoprotected this compound | 6.74 ± 0.05 | Experimental |
| N-Cbz-monoprotected piperazine | 8.09 ± 0.02 | Experimental |
| tert-Butyl this compound-2-carboxylate | 9.54 ± 0.20 | Predicted |
Structure-Energy Relationships within the Bridged Bicyclic Scaffold
The stability of the this compound molecule is intrinsically linked to the strain energy inherent in its bridged bicyclic scaffold. The fusion of a three-membered ring (cyclopropane) onto a six-membered ring (piperazine) creates significant ring strain, which influences the molecule's geometry, energy, and reactivity.
Applications in Advanced Organic Synthesis and Catalysis
Role as Chiral Auxiliaries and Ligands in Asymmetric Transformations
In the field of asymmetric synthesis, chiral diamines are frequently employed as ligands for metal catalysts or as organocatalysts to control the stereochemical outcome of a reaction. While the closely related (1S,4S)-2,5-diazabicyclo[2.2.1]heptane has demonstrated effectiveness as a chiral ligand in various transformations, the primary application of the 2,5-diazabicyclo[4.1.0]heptane scaffold lies in its use as a chiral building block rather than as a direct ligand or auxiliary. researchgate.netresearchgate.net
The fusion of the cyclopropane (B1198618) ring onto the piperazine (B1678402) core creates a conformationally restricted structure. This rigidity is a desirable trait in the design of molecular scaffolds. The synthesis of enantiomerically enriched 3-substituted this compound cores has been achieved through the highly stereoselective Simmons-Smith cyclopropanation of chiral dihydro-2H-pyrazines, which are derived from natural amino acids. researchgate.netresearchgate.net This provides access to non-racemic, structurally defined building blocks that can be incorporated into larger, more complex molecules, thereby transferring their inherent chirality. This approach contrasts with the more common use of chiral diamines as external, non-covalently bound ligands in a catalytic complex.
Development of this compound Derivatives in Asymmetric Organocatalysis
The development of derivatives of this compound for use in asymmetric organocatalysis is an area with potential for exploration. However, current research predominantly features the analogous 2,5-diazabicyclo[2.2.1]heptane system in well-known asymmetric reactions.
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable chiral secondary alcohols. Chiral diamines are often used to catalyze this transformation. Research has shown that derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane can catalyze the asymmetric addition of diethylzinc (B1219324) to benzaldehyde (B42025) with enantioselectivities up to 78% enantiomeric excess (ee). rsc.org In these cases, the bicyclic diamine acts as a chiral ligand for the zinc metal center, creating a chiral environment that directs the approach of the nucleophile to the aldehyde.
In contrast, for the this compound system, the Simmons-Smith reaction, which utilizes diethylzinc and diiodomethane (B129776), is a key step in the synthesis of the bicyclic core itself from a 1,2,3,4-tetrahydropyrazine precursor. researchgate.netlookchem.comwikipedia.org There is a lack of available literature demonstrating the subsequent use of a chiral this compound derivative as a catalyst for the asymmetric addition of diethylzinc to an aldehyde.
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. The Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), is a classic example. Chiral organocatalysts have been developed to render this reaction enantioselective.
Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been successfully employed as organocatalysts in the asymmetric Biginelli reaction. umich.edusigmaaldrich.com For instance, the hydrobromide salt of (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane has been shown to catalyze the reaction between various aldehydes, ethyl acetoacetate, and urea, producing DHPMs in good yields and with moderate enantiomeric excesses (up to 46% ee). umich.edu
Currently, there are no prominent reports on the application of this compound derivatives as catalysts in the Biginelli reaction or similar multi-component reaction sequences. Their utility in MCRs has been demonstrated in a different context, such as the synthesis of dithiocarbamate (B8719985) derivatives from the related 2,5-diazabicyclo[2.2.1]heptane scaffold, highlighting the potential for these rigid structures in building molecular diversity. nih.govnih.gov
Versatility as Building Blocks for Complex Natural Product and Drug-Like Molecule Synthesis
The most significant and well-documented application of this compound is its role as a versatile and conformationally constrained building block in medicinal chemistry and the synthesis of complex molecules. researchgate.net Its rigid structure makes it an attractive piperazine surrogate, offering a way to modify the physicochemical properties of drug candidates. lookchem.com
Fusing a cyclopropane ring to the piperazine backbone introduces significant conformational constraints compared to a flexible piperazine ring. This rigidity can be advantageous in drug design, as it can lock a molecule into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target. Furthermore, the electron-withdrawing nature of the adjacent cyclopropane ring lowers the basicity of the nitrogen atoms. The pKa of N-Cbz-monoprotected this compound was found to be 6.74, which is approximately 1.3 pKa units lower than the corresponding piperazine derivative. researchgate.net This modulation of basicity can have a profound impact on a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.
A prime example of its utility is the synthesis of an analogue of the fluoroquinolone antibiotic, Ciprofloxacin (B1669076). researchgate.netlookchem.com In this work, a differentially protected this compound core was attached to the fluoroquinolone scaffold via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. The resulting analogue demonstrated comparable antibacterial activity to the parent drug, Ciprofloxacin, validating the this compound moiety as a viable piperazine isostere. researchgate.net
Table 1: Synthesis of a Ciprofloxacin Analogue using a this compound Building Block
This interactive table summarizes the key reaction step in the synthesis of a Ciprofloxacin analogue where the piperazine ring is replaced by the this compound core. The data is based on the research by Taylor et al. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Significance |
| 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester | N-Boc-2,5-diazabicyclo[4.1.0]heptane | Pd₂(dba)₃, BINAP, Cs₂CO₃ | N-Boc protected Ciprofloxacin Analogue | 57% | Demonstrates the successful incorporation of the bicyclic core into a known drug scaffold via Buchwald-Hartwig amination. |
| N-Boc protected Ciprofloxacin Analogue | 2 M HCl | N/A (Deprotection) | Ciprofloxacin Analogue | 80% | Final drug-like molecule with comparable antibacterial activity to Ciprofloxacin. |
The diastereoselective synthesis of these bicyclic systems from chiral precursors further enhances their value as building blocks, allowing for the construction of enantiomerically pure complex molecules. researchgate.net This strategic incorporation of the rigid this compound scaffold is a powerful tool for medicinal chemists to fine-tune the properties of bioactive molecules and explore new chemical space.
Role As a Privileged Scaffold in Chemical Biology and Drug Discovery Research
Design of Constrained Piperazine (B1678402) Bioisosteres and Analogues
The piperazine ring is a common motif in many pharmaceuticals. lookchem.comresearchgate.net However, its conformational flexibility can sometimes be a drawback. The 2,5-diazabicyclo[4.1.0]heptane scaffold provides a conformationally constrained version of piperazine, which can lead to improved binding affinity and selectivity for a target receptor. lookchem.comnih.gov This is because the fused cyclopropane (B1198618) ring locks the piperazine ring into a more defined shape, reducing the entropic penalty upon binding.
The synthesis of these constrained analogues often involves a key cyclopropanation step. For instance, a Simmons-Smith reaction using diethylzinc (B1219324) and diiodomethane (B129776) on a 1,2,3,4-tetrahydropyrazine precursor is a common method to form the fused cyclopropane ring. lookchem.comresearchgate.net This approach allows for the preparation of various N-substituted and N,N'-disubstituted this compound derivatives. lookchem.com
An example of the successful application of this scaffold as a piperazine bioisostere is the synthesis of an analogue of the antibacterial drug Ciprofloxacin (B1669076). lookchem.comresearchgate.net By replacing the piperazine moiety of Ciprofloxacin with a this compound core, researchers developed a new compound with comparable antibacterial activity. lookchem.com
Scaffold Diversification Strategies for Structure-Activity Relationship (SAR) Studies
The this compound scaffold provides multiple points for chemical modification, making it highly amenable to structure-activity relationship (SAR) studies. These studies are crucial for optimizing the biological activity of a lead compound. The two nitrogen atoms of the diazabicyclo[4.1.0]heptane core can be functionalized with a wide range of substituents, allowing for a systematic exploration of how different chemical groups affect the compound's interaction with its biological target. researchgate.netlookchem.com
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have proven to be effective for attaching the this compound scaffold to various aromatic and heteroaromatic systems. lookchem.comacs.org This method allows for the regioselective formation of C-N bonds, providing a reliable way to incorporate the scaffold into diverse molecular frameworks. lookchem.comacs.org
Furthermore, the synthesis can be designed to produce differentially protected 2,5-diazabicyclo[4.1.0]heptanes, enabling the selective modification of one nitrogen atom over the other. lookchem.com This level of control is essential for fine-tuning the properties of the final compound and for conducting detailed SAR investigations. The ability to generate a library of analogues with diverse substituents is a key advantage of this scaffold in the drug discovery process. researchgate.net
Modulation of Physicochemical Properties (e.g., Basicity, Lipophilicity) through Cyclopropane Fusion in Drug Design
The fusion of a cyclopropane ring onto the piperazine core significantly alters the physicochemical properties of the resulting this compound scaffold. lookchem.com One of the most notable changes is a reduction in basicity. The electron-withdrawing nature of the adjacent cyclopropane ring lowers the pKa of the conjugate acid of the diazabicyclo[4.1.0]heptane compared to its piperazine counterpart. lookchem.comresearchgate.net For example, the pKa of the conjugate acid of N-Cbz-monoprotected this compound was found to be 1.3 pKa units lower than the corresponding piperazine derivative. lookchem.com
This modulation of basicity can have a profound impact on a drug's pharmacokinetic profile. Reduced basicity can influence factors such as solubility, membrane permeability, and oral bioavailability. blumberginstitute.org In the case of the Ciprofloxacin analogue, the reduced basicity was suggested as a possible reason for the observed decrease in activity against certain bacterial strains. blumberginstitute.org
The rigid nature of the bicyclic system also influences its lipophilicity. The compact structure of the this compound scaffold can lead to changes in how the molecule interacts with lipid bilayers and metabolic enzymes, potentially leading to an improved pharmacokinetic profile. lookchem.comblumberginstitute.org
| Property | Piperazine Derivative | This compound Derivative |
| Basicity (pKa) | Higher | Lower (by ~1.3 units) lookchem.com |
| Conformation | Flexible | Constrained |
| Lipophilicity | Variable | Can be modulated |
Incorporation into Chemical Probes for Target Elucidation and Mechanistic Studies
Chemical probes are essential tools for understanding the function of proteins and for identifying the molecular targets of new drugs. nih.gov The this compound scaffold can be incorporated into the structure of chemical probes to investigate biological processes. By attaching a reporter group, such as a fluorescent dye or a radioactive isotope, to the scaffold, researchers can track the probe's localization within cells and identify its binding partners. nih.gov
The ability to synthesize differentially protected versions of the this compound scaffold is particularly useful for creating chemical probes. lookchem.com This allows for the precise placement of the reporter group at a specific position on the molecule, minimizing interference with its binding to the target protein. These probes can then be used in a variety of applications, including high-throughput screening, target deconvolution, and mechanistic studies. nih.gov
Influence of the this compound Scaffold on Ligand-Receptor Binding and Molecular Recognition (Mechanistic Insight)
The unique three-dimensional shape of the this compound scaffold plays a crucial role in its interaction with biological targets. X-ray crystallographic analysis has revealed that the piperazine ring within the scaffold is distorted from its typical chair conformation. lookchem.comresearchgate.net This fixed, distorted conformation can lead to a more precise fit into a receptor's binding pocket, enhancing binding affinity and selectivity.
The constrained nature of the scaffold reduces the number of possible conformations the molecule can adopt, which can lead to a more favorable binding entropy. This pre-organization of the ligand for binding can result in a significant increase in potency. For example, in the development of pan-Akt inhibitors, the incorporation of a this compound moiety led to a four-fold increase in potency. blumberginstitute.org
Furthermore, the stereochemistry of the scaffold can have a dramatic effect on biological activity. It has been observed that there can be a 100-fold difference in sensitivity to the absolute configuration of the this compound core in some systems. blumberginstitute.org This highlights the importance of stereoselective synthesis to produce enantiomerically pure compounds for biological evaluation. researchgate.netresearchgate.net Computational docking studies can provide further insight into the specific interactions between the scaffold and the amino acid residues in the receptor's binding site, guiding the design of more potent and selective ligands. nih.govmdpi.com
Q & A
Q. What synthetic methodologies are effective for preparing 2,5-diazabicyclo[4.1.0]heptane derivatives?
The synthesis of this compound derivatives typically involves multi-step organocatalytic reactions. Key steps include:
- Catalyst Selection : Chiral bicyclic diamine salts (e.g., (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives) are used to induce stereoselectivity in asymmetric Biginelli reactions. For example, 10 mol% of (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane·2HBr achieved 94% yield and 46% enantiomeric excess (ee) for dihydropyrimidinones (DHPMs) .
- Solvent Optimization : Replacing methanol with an isopropanol-methanol (6:1) mixture increased DHPM yields from 56% to 88%, though enantioselectivity remained unchanged (~34% ee) .
- Substrate Scope : Aromatic aldehydes with electron-donating groups (e.g., methoxy) yield higher stereoselectivity (up to 46% ee) compared to electron-withdrawing substituents (e.g., nitro groups), which produce racemic mixtures .
Q. How can researchers characterize the stereochemical outcomes of this compound derivatives?
- NMR Spectroscopy : and NMR are critical for confirming regiochemistry and isomer ratios. For example, cis/trans isomer ratios (e.g., 34:66) and retention times (e.g., 3.17 min for trans vs. 4.53 min for cis) are resolved via HPLC .
- Optical Rotation : Measured using polarimetry (e.g., [α] = +17.7 in MeOH) to quantify enantiomeric excess .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence stereoselectivity in reactions catalyzed by this compound derivatives?
Substituent effects are critical for enantiocontrol (Table 1):
| Substituent | Yield (%) | ee (%) | Isomer Ratio (cis:trans) |
|---|---|---|---|
| 4-Methoxy | 75 | 30 | 34:66 |
| 4-Chloro | 60 | 26 | 37:63 |
| 4-Nitro | 55 | Racemic | 50:50 |
Q. Key Findings :
Q. What experimental strategies resolve contradictions in enantioselectivity data under varying reaction conditions?
- Solvent Polarity : Polar solvents (e.g., methanol) improve solubility but may reduce stereoselectivity. Mixed solvents (isopropanol-methanol) balance polarity and reaction kinetics .
- Catalyst Loading : Increasing catalyst concentration (e.g., from 10 mol% to 50 mol%) does not always improve ee, suggesting non-linear effects or aggregation .
- Temperature Control : Prolonged reactions (e.g., 5 days at room temperature) favor thermodynamic products but risk racemization .
Q. How can microwave irradiation enhance the synthesis of this compound derivatives?
Microwave-assisted synthesis (e.g., using a CEM "Discover" reactor) reduces reaction times and improves yields by enabling rapid heating. For example, asymmetric reactions under microwave conditions achieved 88% yield in 2 hours vs. 56% in 24 hours under conventional heating .
Data Contradiction Analysis
Q. Why do ortho-substituted aldehydes exhibit lower stereoselectivity compared to para-substituted analogs?
Steric hindrance at the ortho position disrupts the catalyst's chiral pocket, reducing enantiocontrol. For example:
- para-Methoxybenzaldehyde : 46% ee.
- ortho-Methoxybenzaldehyde : 18% ee .
Solution : Use bulky catalysts (e.g., N-methylated derivatives) to mitigate steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
